molecular formula C22H21N5O3S B2576597 5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1105225-28-2

5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2576597
CAS No.: 1105225-28-2
M. Wt: 435.5
InChI Key: HMWJJWULUCNQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a complex organic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. A possible synthetic route could include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the oxadiazole moiety: This step involves the reaction of a hydrazide with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Attachment of the pyrrolidin-1-yl group: This can be done through a nucleophilic substitution reaction where the pyrrolidine ring is introduced to the intermediate compound.

    Final modifications: Methylation and other functional group modifications are carried out to achieve the final structure.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: Various substitution reactions can be performed on the aromatic rings and the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions used but can include oxidized or reduced forms of the compound, as well as substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole and thienopyrimidine moieties are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar core structures but different substituents.

    Oxadiazoles: Compounds with the oxadiazole ring but different attached groups.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different core structures.

Uniqueness

The uniqueness of “5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one” lies in its combination of these three distinct moieties, which can confer unique chemical and biological properties.

Properties

IUPAC Name

5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-13-6-5-7-15(10-13)19-24-20(30-25-19)18-14(2)17-21(31-18)23-12-27(22(17)29)11-16(28)26-8-3-4-9-26/h5-7,10,12H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWJJWULUCNQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.